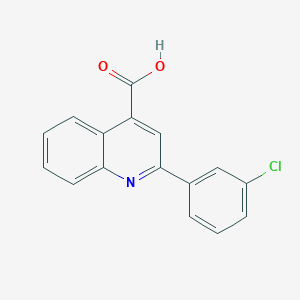

2-(3-クロロフェニル)キノリン-4-カルボン酸

説明

“2-(3-Chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10ClNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their broad spectrum of bioactivity .

Synthesis Analysis

The synthesis of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” involves several steps. In one study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . The yield was 58.0%, and the product was a white solid .Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” can be determined using spectro-analytical data . The InChI code for this compound is 1S/C16H10ClNO2/c17-11-5-3-4-10 (8-11)15-9-13 (16 (19)20)12-6-1-2-7-14 (12)18-15/h1-9H, (H,19,20) .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” are complex and involve several steps. For instance, in the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” include a melting point of 214°C . Its molecular weight is 283.71 . The compound is a solid in its physical form .科学的研究の応用

医薬品化学と創薬

2-(3-クロロフェニル)キノリン-4-カルボン酸は、創薬における構造上の重要性から、医薬品化学において注目を集めている化合物です。 キノリン誘導体は、幅広い生物活性で知られており、新規治療薬の開発における主要なテンプレートとなっています . この化合物は、さまざまな生物学的標的に作用する新規薬剤の開発における可能性を秘めています。

抗菌研究

研究により、2-(3-クロロフェニル)キノリン-4-カルボン酸を含むキノリン誘導体が、抗菌活性を示すことが示されています。 研究では、新規キノリン-4-カルボキサミド誘導体が、強力な抗乳がん剤および抗菌剤として合成されており、さまざまな細菌株に対して有意な活性を示しています . これにより、この化合物が新規抗菌戦略の開発における役割を果たしていることが明らかになりました。

有機合成

有機合成において、2-(3-クロロフェニル)キノリン-4-カルボン酸は、複雑な分子構造を構築するためのビルディングブロックとして役立ちます。 これは、多段階合成プロセスで使用され、さまざまなキノリン誘導体を生成します。これは、さまざまな化学反応および生成物形成において重要です .

太陽光発電

キノリン誘導体は、第3世代の太陽光発電における用途が検討されています。 キノリン系化合物の電子不足な性質により、太陽電池用有機色素のπリンカーとして適しています . この研究分野は、太陽光発電材料の効率と安定性を向上させることを目指しています。

クオラムセンシング阻害剤

この化合物は、クオラムセンシング阻害剤としての可能性について研究されています。クオラムセンシングは、細胞密度に応じて遺伝子発現を調節する細菌のコミュニケーションプロセスです。 このプロセスを阻害することは、抗生物質耐性を促進することなく、細菌病原体を防ぐための有望な戦略です .

抗がん研究

キノリン誘導体は、抗がん特性についても調査されています。 2-(3-クロロフェニル)キノリン-4-カルボン酸の構造的特徴により、さまざまな癌細胞株に対する潜在的な抗増殖効果を持つ化合物の合成候補となっています . この研究は、新しい癌治療法の発見にとって重要です。

作用機序

Target of Action

The primary target of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and their overexpression is often associated with cancer .

Mode of Action

The compound interacts with HDACs, inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It alters the acetylation levels of histone proteins, thereby affecting gene expression . This can lead to changes in cell proliferation, differentiation, and apoptosis, all of which are critical processes in cancer development and progression .

Pharmacokinetics

The lipophilicity of similar compounds has been shown to influence their activity , suggesting that the compound’s lipophilicity could impact its bioavailability and pharmacokinetics.

Result of Action

The inhibition of HDACs by 2-(3-Chlorophenyl)quinoline-4-carboxylic acid can lead to significant anti-cancer activity . For instance, it has been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells . These effects contribute to its potential as an anti-cancer agent.

特性

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298522 | |

| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20389-10-0 | |

| Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 123857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20389-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444092.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444093.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444094.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444098.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)benzamide](/img/structure/B444099.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444100.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)

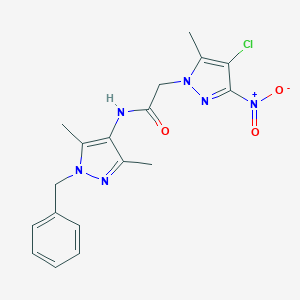

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)

![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444106.png)

![5-(4-bromophenyl)-3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B444110.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)

![dimethyl 5-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)isophthalate](/img/structure/B444113.png)